molecular formula C24H48O2Pb B14139076 Triethyllead oleate CAS No. 63916-98-3

Triethyllead oleate

Cat. No.: B14139076
CAS No.: 63916-98-3
M. Wt: 576 g/mol
InChI Key: RHLUABPEPDDYPL-HKIWRJGFSA-M
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Description

Triethyllead oleate is an organolead compound comprising a triethyllead group bonded to an oleate (cis-9-octadecenoate) anion. It belongs to a broader class of trialkyllead carboxylates, which have historically been explored for applications ranging from industrial catalysts to biocides . The oleate moiety, a monounsaturated fatty acid, imparts unique solubility and reactivity characteristics compared to other lead carboxylates.

Properties

CAS No.

63916-98-3

Molecular Formula

C24H48O2Pb

Molecular Weight

576 g/mol

IUPAC Name

triethylplumbyl (Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;;

InChI Key

RHLUABPEPDDYPL-HKIWRJGFSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:

(C2H5)3PbCl+C17H33COONa(C2H5)3PbOOCC17H33+NaCl\text{(C}_2\text{H}_5)_3\text{PbCl} + \text{C}_{17}\text{H}_{33}\text{COONa} \rightarrow \text{(C}_2\text{H}_5)_3\text{PbOOC}\text{C}_{17}\text{H}_{33} + \text{NaCl} (C2​H5​)3​PbCl+C17​H33​COONa→(C2​H5​)3​PbOOCC17​H33​+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Triethyllead oleate undergoes various chemical reactions, including:

    Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.

    Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.

    Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines can participate in substitution reactions.

Major Products

    Oxidation: Lead oxides and oleic acid derivatives.

    Reduction: Lead metal and oleic acid.

    Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Triethyllead oleate has several applications in scientific research:

    Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.

    Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.

    Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.

Mechanism of Action

The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triethyllead Compounds

Compound CAS Number Fatty Acid Chain Solubility Key Applications
This compound Not explicitly listed Oleate (C18:1) Lipophilic Potential biocides, catalysts
Triethyllead laurate 15773-46-3 Laurate (C12:0) Moderately lipophilic Industrial lubricants
Triethyllead acetate 15710-47-1 Acetate (C2:0) Water-soluble Antimicrobial agents
Lead tetraethyl 78-00-2 N/A Volatile, lipid-soluble Fuel additives (historical)

Sources:

Table 2: Comparative Toxicity of Lead-Containing Compounds

Compound Target Organism/System Key Finding Reference
Triethyllead acetate E. coli K12 50 µM inhibits respiration by 45%
Lead tetraethyl Rat kidneys 10–20× higher lead accumulation vs. control
Lead oleate Rat kidneys Absorption similar to control

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